molecular formula C6H6Cl2N2O B6597159 N-Hydroxyisonicotinimidoyl chloride monohydrochloride CAS No. 4185-98-2

N-Hydroxyisonicotinimidoyl chloride monohydrochloride

Cat. No.: B6597159
CAS No.: 4185-98-2
M. Wt: 193.03 g/mol
InChI Key: ITRXBKABDGLFSW-BORNJIKYSA-N
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Description

N-Hydroxyisonicotinimidoyl chloride monohydrochloride is a chemical compound with the molecular formula C6H6Cl2N2O. It is known for its utility in various chemical reactions and research applications. This compound is characterized by the presence of a hydroxyl group, an isonicotinimidoyl group, and chloride ions, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxyisonicotinimidoyl chloride monohydrochloride can be synthesized through the reaction of isonicotinic acid with hydroxylamine hydrochloride, followed by chlorination. The reaction typically involves the following steps:

    Formation of N-Hydroxyisonicotinimidoyl Intermediate: Isonicotinic acid reacts with hydroxylamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride to form N-hydroxyisonicotinimidoyl intermediate.

    Chlorination: The intermediate is then treated with a chlorinating agent like phosphorus pentachloride or thionyl chloride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxyisonicotinimidoyl chloride monohydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents are required.

    Hydrolysis: In the presence of water, it can hydrolyze to form isonicotinic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile, products such as N-substituted isonicotinimidoyl derivatives are formed.

    Hydrolysis: Isonicotinic acid and hydrochloric acid are the primary products.

Scientific Research Applications

N-Hydroxyisonicotinimidoyl chloride monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxyisonicotinimidoyl chloride monohydrochloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloride ion is displaced by a nucleophile, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxyisonicotinimidoyl bromide: Similar structure but with a bromide ion instead of chloride.

    N-Hydroxyisonicotinimidoyl fluoride: Contains a fluoride ion, offering different reactivity.

    N-Hydroxyisonicotinimidoyl iodide: Features an iodide ion, which can influence its chemical behavior.

Uniqueness

N-Hydroxyisonicotinimidoyl chloride monohydrochloride is unique due to its specific reactivity and stability. The presence of chloride ions makes it a versatile reagent in organic synthesis, and its ability to form stable intermediates is advantageous in various chemical reactions.

Properties

IUPAC Name

(4Z)-N-hydroxypyridine-4-carboximidoyl chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O.ClH/c7-6(9-10)5-1-3-8-4-2-5;/h1-4,10H;1H/b9-6-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRXBKABDGLFSW-BORNJIKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=NO)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C(=N/O)/Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40962017
Record name 4-[Chloro(nitroso)methylidene]-1,4-dihydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4185-98-2
Record name N-Hydroxyisonicotinimidoyl chloride monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[Chloro(nitroso)methylidene]-1,4-dihydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-hydroxyisonicotinimidoyl chloride monohydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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